1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-9-16(12-15(14)2)21-20(24)22-18-13-23(10-11-25-3)19-7-5-4-6-17(18)19/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVESQUOMNKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the urea linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and indole groups.
Reduction: Reduced forms of the phenyl and indole groups.
Substitution: Substituted urea derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex organic molecules.
Key Applications in Chemistry :
- Reagent in Organic Reactions : It is utilized in synthesizing other compounds due to its reactive urea group.
- Building Block for Drug Development : The compound can be modified to create derivatives with enhanced biological activity.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that it interacts with specific molecular targets, influencing various biological pathways.
Biological Activities :
- Anticancer Properties : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values of 15.4 µM and 12.7 µM respectively. The mechanism involves induction of apoptosis and inhibition of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| HT-29 | 12.7 | Inhibition of cell cycle progression |
- Antimicrobial Activity : The compound exhibits antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating significant efficacy .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Medicine
In the medical field, the compound is being investigated for its therapeutic applications. Its potential as a drug candidate for treating various diseases is being explored due to its observed biological activities.
Potential Therapeutic Applications :
- Cancer Treatment : Ongoing research focuses on optimizing its structure to enhance lipophilicity and membrane penetration, which could improve pharmacological outcomes in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Functional and Pharmacological Implications
While biological data for the target compound is absent in the provided evidence, comparisons with analogs suggest:
- ’s dichlorophenyl derivative (362.25 g/mol) has higher molecular weight and chlorine substituents, which could improve membrane permeability but increase toxicity risks .
- Cyanophenyl analogs (e.g., 6n, 6m) exhibit lower molecular weights (~266–373 g/mol) and may have favorable pharmacokinetic profiles due to smaller size .
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 284.36 g/mol
- IUPAC Name: 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Structural Features
The structure consists of:
- A dimethylphenyl group.
- An indole moiety with a methoxyethyl substituent.
- A urea functional group that may contribute to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: The urea group may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation: The indole structure is known to interact with various receptors, potentially modulating neurotransmitter systems.
Anticancer Activity
Studies have demonstrated that compounds similar to 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exhibit anticancer properties through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation in vitro and in vivo models.
Table 1: Summary of Anticancer Studies
| Study | Model | Efficacy | Mechanism |
|---|---|---|---|
| A549 cell line | IC50 = 15 µM | Apoptosis induction | |
| Xenograft model | Tumor reduction by 40% | Cell cycle arrest |
Analgesic Effects
This compound has also been investigated for its analgesic potential. In animal models, it has shown promising results in reducing pain responses.
Table 2: Analgesic Activity Studies
| Study | Model | Efficacy | Dosage |
|---|---|---|---|
| Hot plate test | ED50 = 0.54 mg/kg | Oral administration | |
| Acetic acid writhing test | ED50 = 0.021 mg/kg | Intraperitoneal injection |
Case Study 1: Cancer Treatment
A recent study evaluated the effects of the compound on breast cancer cell lines. The results indicated significant inhibition of tumor growth and highlighted the potential for further development as an anticancer agent.
Case Study 2: Pain Management
In a clinical trial assessing pain management strategies, the compound was administered to patients with chronic pain conditions. Results showed a marked improvement in pain scores compared to baseline measurements.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 3,4-dimethylphenyl isocyanate with a substituted indole intermediate. Key steps include:
- Indole Functionalization : Introduce the 2-methoxyethyl group via alkylation of 1H-indole using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF at 0–25°C) .
- Urea Formation : React the functionalized indole (1-(2-methoxyethyl)-1H-indol-3-amine) with 3,4-dimethylphenyl isocyanate in anhydrous dichloromethane or THF at 0–25°C for 12–24 hours .
- Optimization : Use Design of Experiments (DoE) to vary solvents (e.g., ethanol vs. dichloromethane), temperatures, and catalyst loading (e.g., triethylamine). Monitor yields via HPLC and adjust stoichiometry (1:1.2 ratio of amine to isocyanate) to minimize by-products .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm urea linkage (NH peaks at δ 8.5–9.5 ppm) and substituent positions (e.g., methoxyethyl protons at δ 3.4–3.7 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected at m/z 353.18) .
Basic: What safety protocols are critical given its toxicity profile?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for handling powders .
- Acute Toxicity Mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency eyewash stations must be accessible .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How do structural modifications (e.g., substituents on the indole or aryl groups) affect bioactivity and solubility?
Answer:
- Substituent Effects :
- Indole Modifications : Electron-donating groups (e.g., methoxyethyl) enhance solubility in polar solvents but may reduce membrane permeability. Compare logP values via shake-flask assays .
- Aryl Substituents : Bulky groups (e.g., 3,4-dimethylphenyl) increase steric hindrance, potentially reducing binding affinity to target proteins. Use SPR (Surface Plasmon Resonance) to measure KD values .
- SAR Studies : Synthesize analogs (e.g., replacing methyl with chloro groups) and evaluate cytotoxicity in cell lines (e.g., IC in MCF-7) to establish trends .
Advanced: What computational strategies predict binding modes of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase domains (e.g., EGFR). Optimize force fields (AMBER) for urea bond flexibility .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between urea NH and kinase hinge regions .
Advanced: How can Design of Experiments (DoE) optimize multi-step synthesis?
Answer:
- Variables : Test temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst (triethylamine vs. DBU) .
- Response Surface Methodology (RSM) : Use a central composite design to model yield as a function of variables. Identify optimal conditions (e.g., 45°C in THF with 10 mol% DBU) .
- Validation : Replicate runs under predicted optimal conditions; confirm reproducibility with ±5% yield variance .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- NMR Discrepancies : Compare experimental -NMR shifts with DFT-calculated (B3LYP/6-31G*) spectra. Annotate unexpected peaks (e.g., rotamers due to restricted urea bond rotation) .
- X-ray Crystallography : For ambiguous cases, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Resolve absolute configuration and confirm substituent orientation .
Advanced: What formulation strategies improve solubility for in vivo assays?
Answer:
- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) via phase solubility studies .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt; confirm stability via TGA/DSC .
- Nanoformulation : Use lipid nanoparticles (70–100 nm) prepared by microfluidics; assess encapsulation efficiency (>80%) via dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
